1-Chloroethyl Isopropyl Carbonate

Catalog No.
S1942359
CAS No.
98298-66-9
M.F
C6H11ClO3
M. Wt
166.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloroethyl Isopropyl Carbonate

CAS Number

98298-66-9

Product Name

1-Chloroethyl Isopropyl Carbonate

IUPAC Name

1-chloroethyl propan-2-yl carbonate

Molecular Formula

C6H11ClO3

Molecular Weight

166.6 g/mol

InChI

InChI=1S/C6H11ClO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3

InChI Key

XPTPAIJDVFQPJT-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)OC(C)Cl

Canonical SMILES

CC(C)OC(=O)OC(C)Cl

Organic Synthesis

  • Esterification Reagent: 1-Chloroethyl Isopropyl Carbonate can function as a reagent in organic synthesis for introducing an isopropyl carbonate group. This specific carbonate group can be useful in creating prodrugs, which are inactive forms of a drug that are converted to the active form inside the body Source: Vandemark Chemical Company [PDF document on 1-Chloroethyl Isopropyl Carbonate: ].

Note

Research on 1-Chloroethyl Isopropyl Carbonate as an esterification reagent might be limited compared to other more common reagents.

Medicinal Chemistry

  • Prodrug Synthesis: As mentioned earlier, 1-Chloroethyl Isopropyl Carbonate can be a tool for synthesizing prodrugs. Prodrugs offer advantages like improved solubility or targeted delivery of the active drug molecule Source: National Center for Biotechnology Information. PubChem [Database record for 1-Chloroethyl Isopropyl Carbonate: ].

1-Chloroethyl Isopropyl Carbonate is a chemical compound with the molecular formula C6H11ClO3. It is characterized as a colorless liquid that possesses a slight pungent odor. The compound is known for its potential hazards, including causing serious eye damage and skin burns upon contact, as indicated by its hazard statements H314 and H318 . Its structure includes a chloroethyl group attached to an isopropyl carbonate moiety, contributing to its reactivity and biological activity.

There is no known specific mechanism of action for 1-CEIC as it is primarily used as a synthetic intermediate. Its role lies in introducing the functional groups it possesses (chloroethyl and carbonate) into target molecules.

  • Flammability: Flammable liquid and vapor.
  • Skin and eye irritant: Causes severe skin burns and eye damage.
  • Skin sensitization: May cause an allergic skin reaction.
  • Toxicity: While the oral LD50 (lethal dose for 50% of test subjects) in rats is greater than 2000 mg/kg, indicating moderate toxicity, specific safety data for humans is not readily available.

Due to the lack of extensive research, it is crucial to handle 1-CEIC with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment following standard safety protocols for hazardous chemicals.

Citation:

  • 1-Chloroethyl Isopropyl Carbonate [Safety Data Sheet]. VandeMark Chemicals. [link to datasheet ON VandeMark Chemicals ]
Typical of carbonate esters. Key reactions include:

  • Hydrolysis: The compound can react with water, leading to the formation of isopropanol and chloroacetic acid. This reaction is significant in aqueous environments and can affect the compound's stability.
  • Transesterification: 1-Chloroethyl Isopropyl Carbonate can react with alcohols to form different carbonates, which may be utilized in various synthetic applications.
  • Nucleophilic substitution: The chloro group can be substituted by nucleophiles, leading to the formation of new compounds.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating derivatives .

The biological activity of 1-Chloroethyl Isopropyl Carbonate has been studied primarily in terms of its toxicity. It is classified as a sensitizer, potentially causing allergic skin reactions upon exposure . Additionally, it poses risks to aquatic organisms, indicating that it may have environmental implications if released into water systems . Its reactivity also suggests potential applications in medicinal chemistry, although specific therapeutic uses remain under investigation.

Several synthesis methods for 1-Chloroethyl Isopropyl Carbonate have been documented:

  • Direct Reaction Method: This involves the reaction of chloroacetic acid with isopropanol in the presence of a catalyst. The process typically requires careful control of temperature and reaction time to optimize yield.
  • Chloromethylation: Another method involves chloromethylating isopropyl carbonate using chloromethyl methyl ether, followed by purification steps to isolate the desired product .

These methods emphasize the importance of reaction conditions and purification techniques in achieving high-purity yields of 1-Chloroethyl Isopropyl Carbonate.

1-Chloroethyl Isopropyl Carbonate finds applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Chemistry: The compound can be used to modify polymer properties by introducing carbonate functionalities.
  • Laboratory Reagent: It functions as a reagent for organic synthesis, particularly in creating other carbonate esters.

These applications underscore its significance in both industrial and research settings .

Interaction studies of 1-Chloroethyl Isopropyl Carbonate primarily focus on its reactivity with biological systems and environmental impact. Research indicates that it can interact adversely with skin and ocular tissues, necessitating safety precautions during handling. Additionally, studies on its ecotoxicity reveal that it poses risks to aquatic life, emphasizing the need for careful disposal and management practices .

Several compounds share structural similarities with 1-Chloroethyl Isopropyl Carbonate. These include:

  • Chloromethyl Isopropyl Carbonate: Similar in structure but differs by having a chloromethyl group instead of chloroethyl. It exhibits comparable reactivity but may have different biological properties.
  • Ethyl Carbonate: Lacks the chloro substituent, making it less reactive but potentially safer for certain applications.
  • Isopropyl Carbonate: A simpler derivative that does not contain halogen substituents, leading to different stability and reactivity profiles.
Compound NameStructural FeaturesUnique Properties
1-Chloroethyl Isopropyl CarbonateChloroethyl and isopropyl groupsHigh reactivity; significant biological activity
Chloromethyl Isopropyl CarbonateChloromethyl groupSimilar reactivity; different toxicity profile
Ethyl CarbonateEthyl groupLess reactive; safer alternative
Isopropyl CarbonateOnly isopropyl groupStable; lower toxicity

This comparison highlights the unique position of 1-Chloroethyl Isopropyl Carbonate within a broader class of carbonate compounds, particularly regarding its reactivity and biological implications.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (66.67%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (33.33%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

98298-66-9

Dates

Last modified: 08-16-2023

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